![molecular formula C10H16N3O9P B1214369 [(2R,3S,4R,5R)-5-(4-amino-5-methoxy-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 76528-22-8](/img/structure/B1214369.png)
[(2R,3S,4R,5R)-5-(4-amino-5-methoxy-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3S,4R,5R)-5-(4-amino-5-methoxy-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is a synthetic polymer derived from cytidylic acid, where the cytosine base is modified with a methoxy group at the 5-position. This modification imparts unique properties to the polymer, making it of interest in various scientific fields, including biochemistry, molecular biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of poly(5-methoxycytidylic acid) typically involves the polymerization of 5-methoxycytidine monomers. The monomers can be synthesized through a series of chemical reactions starting from cytidine. The key steps include:
Methoxylation: Introduction of a methoxy group at the 5-position of the cytosine ring.
Polymerization: The methoxy-modified cytidine monomers are then polymerized using phosphoramidite chemistry or other suitable polymerization techniques.
Industrial Production Methods
Industrial production of poly(5-methoxycytidylic acid) may involve large-scale synthesis of the monomers followed by polymerization under controlled conditions. The process typically requires:
- High-purity reagents to ensure the quality of the final product.
- Optimized reaction conditions to achieve high yield and molecular weight.
- Advanced purification techniques to remove any impurities or unreacted monomers.
化学反応の分析
Types of Reactions
[(2R,3S,4R,5R)-5-(4-amino-5-methoxy-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the cytosine ring or the methoxy group, resulting in different reduced forms of the polymer.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation can yield 5-formylcytidylic acid or 5-carboxycytidylic acid.
- Reduction can produce 5-hydroxycytidylic acid.
- Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
[(2R,3S,4R,5R)-5-(4-amino-5-methoxy-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of base modifications on the properties of nucleic acids.
Biology: Investigated for its potential role in gene regulation and epigenetics due to the presence of the methoxy group.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or altered reactivity.
作用機序
The mechanism by which poly(5-methoxycytidylic acid) exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The methoxy group can influence the hydrogen bonding and base-pairing properties of the polymer, affecting its interactions with other nucleic acids and proteins.
Pathways: The modification can alter the polymer’s recognition by enzymes involved in DNA replication, repair, and transcription, potentially leading to changes in gene expression and cellular function.
類似化合物との比較
[(2R,3S,4R,5R)-5-(4-amino-5-methoxy-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate can be compared with other modified nucleic acids, such as:
Poly(5-methylcytidylic acid): Similar modification but with a methyl group instead of a methoxy group. This compound has different chemical and biological properties.
Poly(5-hydroxycytidylic acid): Contains a hydroxyl group at the 5-position, leading to different reactivity and interactions.
Poly(5-fluorocytidylic acid): Fluorine substitution at the 5-position, often used in cancer research due to its cytotoxic properties.
Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the versatility and importance of base modifications in nucleic acid research.
特性
CAS番号 |
76528-22-8 |
|---|---|
分子式 |
C10H16N3O9P |
分子量 |
353.22 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(4-amino-5-methoxy-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H16N3O9P/c1-20-4-2-13(10(16)12-8(4)11)9-7(15)6(14)5(22-9)3-21-23(17,18)19/h2,5-7,9,14-15H,3H2,1H3,(H2,11,12,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1 |
InChIキー |
XHZJCCUDONFSLA-JXOAFFINSA-N |
SMILES |
COC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
異性体SMILES |
COC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
正規SMILES |
COC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
Key on ui other cas no. |
76528-22-8 |
同義語 |
P-5-MCA poly(5-methoxycytidylic acid) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





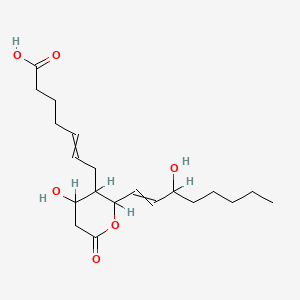





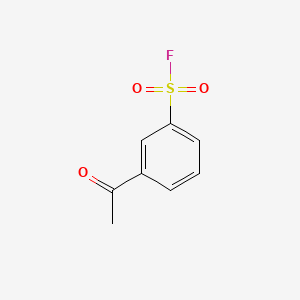
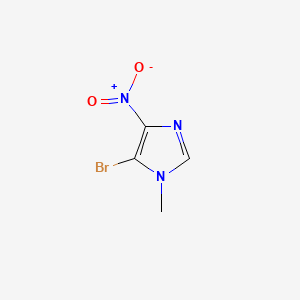
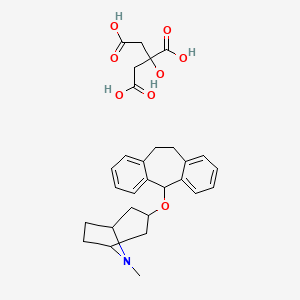
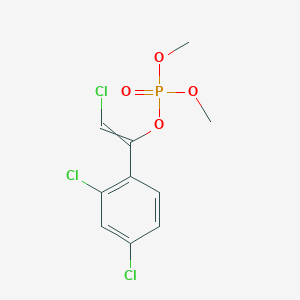
![6-Methoxy-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1214306.png)
